4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 313250-75-8
VCID: VC6054854
InChI: InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
SMILES: CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2
Molecular Formula: C11H14BrNO3S
Molecular Weight: 320.2

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine

CAS No.: 313250-75-8

Cat. No.: VC6054854

Molecular Formula: C11H14BrNO3S

Molecular Weight: 320.2

* For research use only. Not for human or veterinary use.

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine - 313250-75-8

CAS No. 313250-75-8
Molecular Formula C11H14BrNO3S
Molecular Weight 320.2
IUPAC Name 4-(4-bromo-2-methylphenyl)sulfonylmorpholine
Standard InChI InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Standard InChI Key PQMSKGSZWULGBH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2

Chemical Identity and Structural Characterization

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine (CAS 1279032-06-2) belongs to the class of aryl sulfonamides, with a molecular formula of C₁₁H₁₄BrNO₃S and a molecular weight of 320.20 g/mol. Its IUPAC name, 4-[(4-bromo-2-methylphenyl)sulfonyl]morpholine, reflects the substitution pattern: a bromine atom at the para position and a methyl group at the ortho position of the phenyl ring, connected to the morpholine moiety through a sulfonyl group.

Structural Features

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to the compound's polarity and hydrogen-bonding capacity.

  • Sulfonyl bridge: Enhances electrophilicity and stabilizes interactions with biological targets through hydrogen bonding and dipole interactions.

  • Bromo-methyl substitution: The electron-withdrawing bromine and electron-donating methyl groups create a polarized aromatic system, influencing reactivity in substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrNO₃SPubChem
Molecular Weight320.20 g/molPubChem
XLogP3-AA3.2PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors5PubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Sulfonylation: Reaction of 4-bromo-2-methylbenzenesulfonyl chloride with morpholine in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts.

    C₇H₆BrClO₂S + C₄H₉NO → C₁₁H₁₄BrNO₃S + HCl\text{C₇H₆BrClO₂S + C₄H₉NO → C₁₁H₁₄BrNO₃S + HCl}
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product with >95% purity.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:

  • Temperature control: Maintained at 0–5°C to minimize side reactions.

  • Automated pH adjustment: Ensures complete neutralization of HCl.

  • Crystallization: Final purification using ethanol/water mixtures achieves >99% purity.

Table 2: Synthetic Method Comparison

ParameterLaboratory MethodIndustrial Method
Reaction Time12–24 hours2–4 hours
Yield70–75%85–90%
Purity95%99%
Solvent Consumption5 L/mol1.2 L/mol

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium azide in DMF at 60°C produces the corresponding azide derivative:

C₁₁H₁₄BrNO₃S + NaN₃ → C₁₁H₁₄N₃O₃S + NaBr\text{C₁₁H₁₄BrNO₃S + NaN₃ → C₁₁H₁₄N₃O₃S + NaBr}

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.

  • Reduction: LiAlH₄ reduces the sulfonyl group to a thioether, though this reaction requires strict anhydrous conditions.

CompoundTargetIC₅₀ (nM)Reference
T-0201 (Analog)ETₐ Receptor1.5
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholineSigma ReceptorPending

Applications in Materials Science

The sulfonyl group’s electron-withdrawing nature makes this compound a candidate for:

  • Polymer crosslinking: Enhances thermal stability in epoxy resins.

  • Coordination chemistry: Acts as a ligand for Pd(II) catalysts in Suzuki-Miyaura couplings.

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